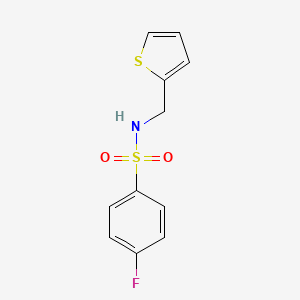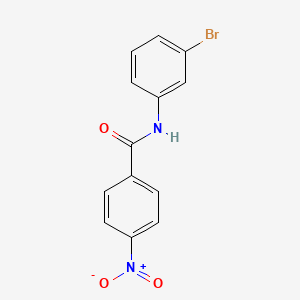
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide, also known as FTS, is a chemical compound that has been extensively studied for its potential therapeutic applications. FTS has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In
Applications De Recherche Scientifique
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to have neuroprotective properties by reducing neuronal damage and inflammation in the brain.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been proposed that 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide induces apoptosis in cancer cells by inhibiting the activity of the protein kinase B (AKT) pathway. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to reduce neuronal damage and inflammation in the brain by inhibiting the activity of the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide induces apoptosis by activating caspase-3 and caspase-9. 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been shown to reduce neuronal damage and inflammation in the brain by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. This could involve studying the effects of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide on different signaling pathways and identifying the specific targets of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide. Another area of research could focus on developing new synthesis methods for 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide that are more efficient and have a higher yield. Additionally, research could focus on studying the effects of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide in different disease models to identify its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(2-thienylmethyl)benzenesulfonamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 2-thienylmethanamine in the presence of a base. The resulting product is then purified through recrystallization. The yield of this synthesis method is approximately 70%.
Propriétés
IUPAC Name |
4-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPNKVGQJIOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)






![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5752368.png)


![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)